4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide
CAS No.:
Cat. No.: VC15287045
Molecular Formula: C23H29ClN2O2
Molecular Weight: 400.9 g/mol
* For research use only. Not for human or veterinary use.
![4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide -](/images/structure/VC15287045.png)
Specification
Molecular Formula | C23H29ClN2O2 |
---|---|
Molecular Weight | 400.9 g/mol |
IUPAC Name | 4-tert-butyl-N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]benzamide |
Standard InChI | InChI=1S/C23H29ClN2O2/c1-23(2,3)19-8-4-18(5-9-19)22(27)25-16-21(26-12-14-28-15-13-26)17-6-10-20(24)11-7-17/h4-11,21H,12-16H2,1-3H3,(H,25,27) |
Standard InChI Key | HVYAJLGHIGRSKE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide, precisely delineates its structure:
-
A benzamide backbone substituted at the para position with a tert-butyl group.
-
An ethyl linker bridging the amide nitrogen to both a 4-chlorophenyl group and a morpholine ring .
The molecular formula C23H29ClN2O2 corresponds to a molecular weight of 400.9 g/mol , distinguishing it from simpler benzamide derivatives such as 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide (C17H26N2O2, MW 290.4).
Structural Analysis
Key structural components include:
-
Benzamide Core: The planar aromatic system facilitates π-π stacking interactions, while the tert-butyl group enhances lipophilicity and steric bulk.
-
4-Chlorophenyl Group: The electron-withdrawing chlorine atom at the para position may influence electronic distribution and binding affinity .
-
Morpholine-Ethyl Linker: The morpholine ring’s oxygen and nitrogen atoms introduce hydrogen-bonding capabilities, potentially improving solubility and target engagement.
A comparative analysis with related compounds reveals that the addition of the 4-chlorophenyl moiety increases molecular weight by ~110 g/mol compared to non-chlorinated analogs , likely altering pharmacokinetic profiles.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis for 4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is documented, analogous benzamides are typically synthesized via multi-step routes:
-
Alkylation: Coupling 4-tert-butylbenzoic acid with 2-(4-chlorophenyl)-2-(morpholin-4-yl)ethylamine using carbodiimide-based coupling agents .
-
Reductive Amination: Formation of the ethylamine linker via reaction between 4-chlorobenzaldehyde and morpholine, followed by reduction and subsequent benzoylation .
Critical challenges include controlling stereochemistry at the ethyl-linked chiral center and preventing dehalogenation during nitro group reductions .
Reactivity and Stability
The compound’s reactivity is governed by:
-
Amide Bond: Susceptible to hydrolysis under acidic or basic conditions, necessitating pH-controlled formulations.
-
Chlorophenyl Group: May participate in electrophilic substitution reactions, though steric hindrance from the tert-butyl group could limit reactivity .
-
Morpholine Ring: Resistant to oxidation but prone to ring-opening under strong nucleophilic conditions.
Physicochemical Properties
Experimental data for this specific compound remain sparse, but inferences from structural analogs suggest:
The tert-butyl and chlorophenyl groups contribute to high logP values, suggesting preferential blood-brain barrier penetration—a trait observed in related antiparasitic benzamides .
Applications and Therapeutic Prospects
Antitrypanosomal Agent
Given the efficacy of benzamides against T. brucei, this compound could address late-stage human African trypanosomiasis, particularly if brain permeability is confirmed .
Kinase and Receptor Modulation
Morpholine-containing analogs are known to inhibit kinases (e.g., PI3K) and GPCRs, suggesting potential in oncology and neurology.
Future Research Directions
-
Mechanistic Studies: Elucidate molecular targets via proteomic or CRISPR screening.
-
ADMET Profiling: Assess bioavailability, metabolism, and toxicity in rodent models.
-
Synthetic Optimization: Explore stereoselective synthesis to isolate enantiomers with improved efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume